

# Umbelliprenin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Dated: November 10, 2025

#### **Abstract**

**Umbelliprenin**, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest for its diverse pharmacological activities. This technical document provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological effects, with a focus on its anticancer and anti-inflammatory mechanisms. Detailed experimental protocols for assessing its activity and diagrams of its known signaling pathways are provided to support further research and development.

## **Chemical Identity and Structure**

**Umbelliprenin**, systematically named 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, is classified as a prenylated coumarin.[1] Its structure consists of a coumarin core (a benzopyran-2-one) attached to a farnesyl group via an ether linkage at the 7-hydroxy position. This sesquiterpene tail is crucial for its lipophilicity and biological activity.[1] It is structurally similar to auraptene, another bioactive coumarin, differing only by the length of the 7-prenyloxy chain, which contains 15 carbons in **umbelliprenin** compared to 10 in auraptene.

Molecular Structure:



Image Source: PubChem CID 1781413

# **Physicochemical Properties**

The physicochemical properties of **umbelliprenin** are critical for its handling, formulation, and pharmacokinetic profile. The data compiled from various sources are summarized below.



| Property           | Value                                                                                   | Reference(s) |
|--------------------|-----------------------------------------------------------------------------------------|--------------|
| IUPAC Name         | 7-[(2E,6E)-3,7,11-<br>trimethyldodeca-2,6,10-<br>trienoxy]chromen-2-one                 | [1]          |
| Synonyms           | 7-Farnesyloxycoumarin                                                                   | [2]          |
| CAS Number         | 532-16-1                                                                                | [1][2]       |
| Molecular Formula  | C24H30O3                                                                                | [1][2]       |
| Molecular Weight   | 366.5 g/mol                                                                             | [1][2]       |
| Appearance         | White crystalline solid                                                                 | [1]          |
| Melting Point      | 57.5 - 59.1 °C                                                                          | [1]          |
| Solubility         | Soluble in DMF (30 mg/ml) and DMSO (5 mg/ml).[2] Exhibits lipophilic nature.            | [1]          |
| Chemical Stability | Stable under standard laboratory conditions; may degrade with prolonged light exposure. | [1]          |

# **Biological Properties and Mechanisms of Action**

**Umbelliprenin** exhibits a range of biological activities, primarily investigated in the contexts of oncology and inflammation.

## **Anticancer Activity**

**Umbelliprenin** has demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines, including lung, pancreatic, and breast cancer, as well as leukemia.[3][4] A primary mechanism for this activity is the induction of apoptosis.

Apoptosis Induction: **Umbelliprenin** activates both the intrinsic and extrinsic pathways of apoptosis.[1][5]



- Extrinsic Pathway: It triggers the activation of caspase-8.[1][5]
- Intrinsic Pathway: It induces the activation of caspase-9 and concurrently inhibits the antiapoptotic protein Bcl-2.[1][5]
- Signaling Inhibition: In pancreatic cancer, umbelliprenin has been shown to induce apoptosis by blocking the Akt/mTOR signaling pathway.[2][6]

// Nodes Umbelliprenin [label="Umbelliprenin", fillcolor="#FBBC05", fontcolor="#202124"]; Extrinsic [label="Extrinsic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intrinsic [label="Intrinsic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8\nActivation", fillcolor="#EA4335", fontcolor="#FFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFF"]; Executioner [label="Executioner\nCaspases\n(e.g., Caspase-3)", fillcolor="#EA4335", fontcolor="#FFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AktmTOR [label="Akt/mTOR Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Umbelliprenin -> Extrinsic [color="#4285F4"]; Umbelliprenin -> Intrinsic [color="#4285F4"]; Umbelliprenin -> AktmTOR [label="Inhibits", color="#EA4335", arrowhead=tee];

Extrinsic -> Caspase8 [color="#202124"]; Intrinsic -> Caspase9 [color="#202124"]; Intrinsic -> Bcl2 [label="Inhibits", color="#EA4335", arrowhead=tee];

Caspase8 -> Executioner [color="#202124"]; Caspase9 -> Executioner [color="#202124"]; Executioner -> Apoptosis [color="#202124"]; AktmTOR -> Apoptosis [label="Inhibits", color="#EA4335", arrowhead=tee, style=dashed]; }

Caption: **Umbelliprenin**-induced apoptosis signaling pathways.

### **Anti-inflammatory Activity**

**Umbelliprenin** possesses significant anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators.



- Enzyme Inhibition: It is a potent inhibitor of 5-lipoxygenase (5-LO).[2]
- Mediator Suppression: In lipopolysaccharide (LPS)-stimulated macrophages, **umbelliprenin** suppresses the production of nitric oxide (NO) and prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
- Signaling Pathway: The anti-inflammatory effects are linked to the reduction of the NF-κB signaling pathway, a central regulator of inflammation.[8]

```
// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Umbelliprenin [label="Umbelliprenin", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS / COX-2\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mediators [label="Inflammatory Mediators\n(NO, PGE<sub>2</sub>)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

// Edges Stimulus -> NFkB [color="#202124"]; **Umbelliprenin** -> NFkB [label="Inhibits", color="#EA4335", arrowhead=tee]; NFkB -> iNOS\_COX2 [label="Promotes", color="#34A853"]; iNOS\_COX2 -> Mediators [color="#202124"]; Mediators -> Inflammation [color="#202124"]; }

Caption: **Umbelliprenin**'s anti-inflammatory mechanism via NF-kB inhibition.

# **Experimental Protocols**

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of **umbelliprenin**.

#### **Cytotoxicity Assessment (MTT Assay)**

This protocol is designed to determine the concentration of **umbelliprenin** that inhibits cell viability by 50% (IC<sub>50</sub>).

• Cell Seeding: Plate cancer cells (e.g., 4T1, A549, QU-DB) in a 96-well plate at a density of 5x10<sup>3</sup> to 1x10<sup>4</sup> cells/well and incubate for 24 hours to allow for attachment.[3][4]



- Treatment: Prepare serial dilutions of **umbelliprenin** (e.g., 3, 6, 12, 25, 50, 100, 200 µg/ml) in the appropriate cell culture medium.[4] Replace the existing medium in the wells with the **umbelliprenin** solutions. Include a vehicle control (e.g., 0.5% DMSO).
- Incubation: Incubate the treated plates for specified time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.[4]
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the supernatant and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.

// Nodes Start [label="Start: Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add **Umbelliprenin**\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n(24, 48, 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="Add MTT Reagent\n(4h incubation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Remove Supernatant,\nAdd DMSO", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Treat; Treat -> Incubate; Incubate -> MTT; MTT -> Solubilize; Solubilize ->
Read; Read -> Analyze; }

Caption: Workflow for the MTT cytotoxicity assay.

# **Apoptosis Quantification (Annexin V-FITC/PI Staining)**

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.



- Cell Culture and Treatment: Seed cells (e.g., BxPC-3, Jurkat) at a density of 1x10<sup>5</sup> cells/well in a 6-well plate.[2] After 24 hours, treat with desired concentrations of umbelliprenin (e.g., 0, 10, 20, 40 μg/mL) for 24-48 hours.[2]
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.
- Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium lodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC/PI Apoptosis Detection kit).[2]
- Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

# **Western Blot Analysis for Apoptosis Markers**

This protocol details the detection of key apoptosis-related proteins.

- Cell Lysis: Treat Jurkat cells with **umbelliprenin** as described above.[1] Lyse the cells in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-8, cleaved caspase-9, and Bcl-2 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### Conclusion

**Umbelliprenin** is a promising natural compound with well-defined cytotoxic and anti-inflammatory properties. Its ability to induce apoptosis through multiple pathways and inhibit key inflammatory signaling cascades makes it a strong candidate for further investigation in drug development programs, particularly in oncology and for the treatment of inflammatory disorders. The protocols and pathway diagrams provided herein serve as a technical resource to facilitate and standardize future research on this potent sesquiterpene coumarin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but antiproliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating cytotoxic effect of nanoliposomes encapsulated with umbelliprenin on 4T1 cell line PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. brieflands.com [brieflands.com]
- 6. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Umbelliferone Ameliorates Complete Freund Adjuvant-Induced Arthritis via Reduction of NF-kB Signaling Pathway in Osteoclast Differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Umbelliprenin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025755#umbelliprenin-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com